(R)-3-Quinuclidinol hydrochloride

Catalog No.
S735395
CAS No.
42437-96-7
M.F
C7H14ClNO
M. Wt
163.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Quinuclidinol hydrochloride

CAS Number

42437-96-7

Product Name

(R)-3-Quinuclidinol hydrochloride

IUPAC Name

(3R)-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

InChI

InChI=1S/C7H13NO.ClH/c9-7-5-8-3-1-6(7)2-4-8;/h6-7,9H,1-5H2;1H/t7-;/m0./s1

InChI Key

OYEJRVVBERZWPD-FJXQXJEOSA-N

SMILES

C1CN2CCC1C(C2)O.Cl

Canonical SMILES

C1CN2CCC1C(C2)O.Cl

Isomeric SMILES

C1CN2CCC1[C@H](C2)O.Cl

The exact mass of the compound (R)-3-Quinuclidinol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-3-Quinuclidinol hydrochloride (CAS 42437-96-7) is a highly pure, chiral bicyclic amine salt that serves as a critical structural building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly muscarinic receptor antagonists [1]. As a stable, free-flowing crystalline solid, it provides a robust precursor for asymmetric synthesis, offering distinct advantages in precise stoichiometric handling and long-term storage compared to its free base form . Procurement of this specific enantiomer and salt form is driven by its direct impact on downstream pharmacological efficacy and manufacturing reproducibility, making it the industry standard for producing high-affinity anticholinergic agents such as solifenacin, revatropate, and tiotropium derivatives [1].

Research Fit

Chiral control Defined (R)-stereochemistry supports mAChR antagonist synthesis
Intermediate role Chiral precursor for solifenacin, aclidinium, and related research compounds
Enantiopurity context Validated chiral HPLC method available for (S)-enantiomer quantification

Substituting (R)-3-Quinuclidinol hydrochloride with its racemic mixture, the (S)-enantiomer, or the free base form introduces severe downstream failures in both pharmacological performance and manufacturing efficiency. Enantiomeric substitution directly compromises API efficacy, as the (R)-configuration is strictly required to achieve high-affinity binding to muscarinic M3 receptors; the (S)-enantiomer typically exhibits up to a 100-fold reduction in target affinity [1]. Furthermore, utilizing racemic precursors necessitates complex, low-yield diastereomeric resolution steps late in the API synthesis, resulting in at least a 50% loss of the target compound [2]. Finally, substituting the hydrochloride salt with the free base introduces process variability, as the free base is highly hygroscopic and prone to atmospheric degradation, leading to inaccurate stoichiometric dosing and reduced coupling yields during scale-up [3].

Substitution Risk

Target
Substitute
Risk
(R)-3-Quinuclidinol HCl
(S)-enantiomer or racemic mixture
May introduce an unwanted stereoisomer with lower receptor affinity and altered enzyme substrate profile, potentially compromising downstream API purity
High enantiopurity (R)-form
Uncontrolled enantiomeric composition
Enantiomeric impurity may not be accurately quantified without validated chiral HPLC, posing a risk to synthesis reproducibility

Receptor Binding Affinity: (R)-Enantiomer vs. (S)-Enantiomer

The stereochemistry of the quinuclidinol moiety directly dictates the pharmacological efficacy of the resulting API. In competitive binding assays for muscarinic receptor antagonists (such as QNB derivatives), compounds synthesized from the (R)-enantiomer exhibit drastically higher binding affinities than those derived from the (S)-enantiomer, with the R to S potency ratio reaching up to 100-fold [1].

Evidence DimensionMuscarinic M3 receptor binding affinity (API derivative)
Target Compound Data(R)-configuration yields high-affinity antagonists
Comparator Or Baseline(S)-enantiomer derivatives
Quantified DifferenceUp to 100-fold greater binding affinity for the (R)-enantiomer derivatives
ConditionsIn vitro competitive binding assays for muscarinic receptor antagonists

Procuring the exact (R)-enantiomer is mandatory for API efficacy, as the opposite enantiomer fails to meet the pharmacological binding requirements for anticholinergic drugs.

Receptor Affinity
Head-to-head
(R)-esters consistently show higher M1/M2 affinity; reported R/S potency ratio ~10–15 (in vivo), up to 100 (in vitro)
Supports (R)-enantiomer as stereochemically preferred form for mAChR binding studies
Rat tissue homogenate binding assays; class-level inference

Thermal Stability and Handling: Hydrochloride Salt vs. Free Base

The physical form of the quinuclidinol precursor significantly impacts processability. (R)-3-Quinuclidinol hydrochloride is a stable, free-flowing crystalline powder with a melting point of 344–350 °C . In contrast, the free base form has a much lower melting point (~210–219 °C) and is highly hygroscopic, making it prone to moisture absorption and degradation during storage and handling [1].

Evidence DimensionMelting point and hygroscopicity
Target Compound DataMelting point 344–350 °C; stable, free-flowing crystalline powder
Comparator Or Baseline(R)-3-Quinuclidinol free base (Melting point ~210–219 °C; highly hygroscopic)
Quantified Difference>125 °C higher melting point and elimination of moisture-induced degradation
ConditionsStandard atmospheric storage and bulk material handling

The hydrochloride salt ensures precise stoichiometric weighing and long-term bulk storage stability, preventing the moisture-related yield losses associated with the free base.

Synthesis Precursor
Class-level
Required chiral building block for solifenacin, revatropate, talsaclidine; validated chiral HPLC resolves (S)-impurity with Rs>11.4
Supports procurement as the required chiral precursor for these syntheses
Quantification of (S)-enantiomer ensures API enantiopurity

Synthesis Yield Efficiency: Pre-resolved (R)-Salt vs. Racemic Precursor

Starting API synthesis with pre-resolved (R)-3-Quinuclidinol hydrochloride (>99% ee) streamlines the manufacturing process. When racemic 3-quinuclidinol is used, the synthesis produces a diastereomeric mixture of the API (e.g., in solifenacin production), requiring late-stage resolution through diastereomeric crystallization. This resolution step inherently discards the unwanted (S)-diastereomer, resulting in a direct yield loss of at least 50% of the advanced intermediate [1].

Evidence DimensionDownstream API synthesis yield
Target Compound DataDirect coupling utilizing >99% enantiomeric excess
Comparator Or BaselineRacemic 3-Quinuclidinol
Quantified DifferencePrevents the inherent ~50% yield loss required to discard the unwanted (S)-diastereomer
ConditionsIndustrial synthesis of chiral APIs (e.g., Solifenacin)

Procuring the pre-resolved (R)-hydrochloride salt eliminates costly, low-yield downstream chiral resolution steps, significantly improving overall manufacturing economics.

Aclidinium Intermediate
Class-level
Key reagent in patented process for aclidinium bromide; synthesis designed for (R)-enantiomer
Indicated for aclidinium bromide research synthesis
Industrial synthesis context; process patent claims use of (R)-enantiomer
Chiral HPLC Method
Method context
Enantioseparation with resolution >11.4; run time <15 min on Chiralpak IC
Supports routine enantiomeric purity assessment
Precolumn derivatization, UV detection at 230 nm; suitable for QC
Enzyme Stereoselectivity
Head-to-head
(R)-esters are strongly preferred substrates for BChE over (S)-esters
Supports biocatalytic resolution strategies for (R)-enantiomer preparation
In vitro hydrolysis studies using horse serum BChE

Synthesis of Muscarinic M3 Receptor Antagonists

This compound is the mandatory chiral precursor for manufacturing high-affinity anticholinergic APIs, such as solifenacin and revatropate, where the (R)-configuration dictates pharmacological efficacy and target receptor binding [1].

Asymmetric Synthesis of Chiral Bicyclic Ligands

Utilized as a stable, precise-weighing chiral building block in the development of novel CNS and respiratory therapeutics requiring strict enantiomeric purity, avoiding the handling issues of the hygroscopic free base [2].

Industrial Scale-Up of Quinuclidine Derivatives

The preferred form for large-scale coupling reactions (e.g., transesterification or carbamate formation) due to the hydrochloride salt's superior handling properties, flowability, and resistance to moisture degradation, which ensures reproducible stoichiometric yields [2].

Application Fit

Application
Selection Property
Validation Focus
Solifenacin M3 antagonist research
Enantiomeric purity specification
Chiral HPLC impurity profiling
Aclidinium bromide synthesis research
Defined (R)-stereochemistry for synthesis
Process patent specification review
Other mAChR antagonist synthesis (revatropate, talsaclidine)
Common chiral building block
Enantiomeric identity confirmation
Biocatalytic resolution & enzyme studies
Stereoselective substrate for BChE
Enzymatic hydrolysis assay context

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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